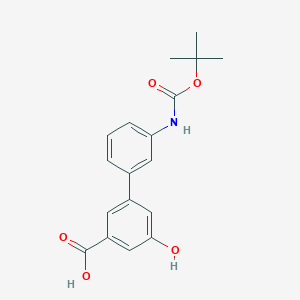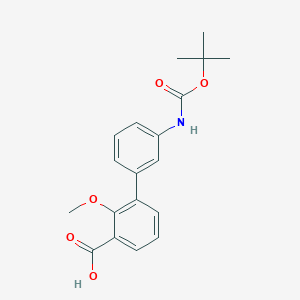
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (abbreviated as 2-(3-BOC-AP-6-FBA) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water, but soluble in many organic solvents. The compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties.
科学研究应用
2-(3-BOC-AP-6-FBA) has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzyme activity, as a ligand for the binding of proteins, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drug compounds, in the study of enzyme kinetics, and in the study of biochemical pathways.
作用机制
2-(3-BOC-AP-6-FBA) has a unique mechanism of action that is dependent on its structure and properties. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The compound is a substrate for enzymes and can be used as a ligand for the binding of proteins.
Biochemical and Physiological Effects
2-(3-BOC-AP-6-FBA) has been used in the study of biochemical pathways and enzyme kinetics. It has been used to study the effects of enzymes on the metabolism of drugs and other compounds. It has been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
实验室实验的优点和局限性
2-(3-BOC-AP-6-FBA) has several advantages for use in laboratory experiments. It is a white solid that is insoluble in water, but soluble in many organic solvents. This makes the compound easy to work with and handle in the laboratory. The compound is also stable and can be stored for long periods of time without degradation. The compound is also relatively inexpensive, making it an attractive choice for use in laboratory experiments.
The main limitation of 2-(3-BOC-AP-6-FBA) is that it is not suitable for use in human clinical trials due to its potential toxicity. The compound has not been tested in humans and its safety in humans is unknown.
未来方向
The use of 2-(3-BOC-AP-6-FBA) in scientific research is still in its early stages. Future research should focus on the development of more efficient synthesis methods and the use of the compound in a variety of applications. Additionally, future research should focus on the safety of the compound in humans, as well as its potential therapeutic applications in the treatment of diseases. Other potential future research directions include the use of the compound in drug delivery systems, the use of the compound as a reagent for the synthesis of other compounds, and the use of the compound in the study of biochemical pathways.
合成方法
2-(3-BOC-AP-6-FBA) can be synthesized through a multi-step reaction sequence. The first step involves the reaction of benzoic acid with an amino protecting group, such as BOC. This reaction produces the protected benzoic acid derivative. The second step involves the reaction of the protected benzoic acid derivative with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). This reaction produces the desired 2-(3-BOC-AP-6-FBA) compound.
属性
IUPAC Name |
2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQBNZOYLOPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)










